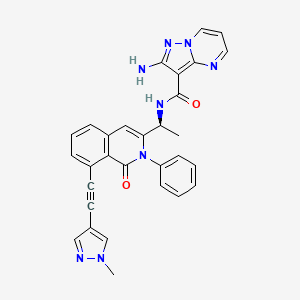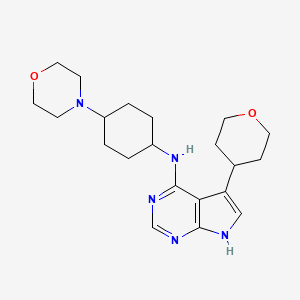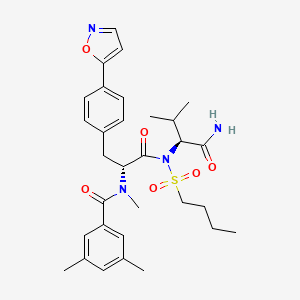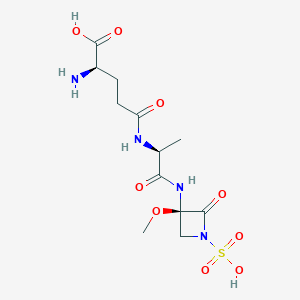
JK-2 lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JK-2 is a hydrogen sulfide (H2S) donor. At acidic pH, it shows a greatly accelerated H2S release upon protonation-induced intramolecular cyclization.
Applications De Recherche Scientifique
Circadian Rhythm Regulation
Lithium, as exemplified in a study by Yin et al. (2006), has been found to influence circadian rhythms. This study highlighted lithium's role in inhibiting glycogen synthase kinase 3 (GSK3), which regulates circadian rhythm. Lithium treatment led to the degradation of Rev-erbα, a component of the circadian clock, thus impacting the expression of circadian genes (Yin et al., 2006).
Electrochemistry in Lithium Batteries
Tao et al. (2017) investigated the kinetics of lithium dendrite formation in lithium batteries. This research is crucial for enhancing the safety and efficiency of lithium batteries. The study found that solvents significantly impact the kinetics of lithium dendrite formation, thus influencing the performance and safety of lithium batteries (Tao et al., 2017).
Lithium Fluoride Protection in Batteries
Lin et al. (2017) developed a conformal LiF coating technique on lithium surfaces to improve battery safety and efficiency. This method, using gaseous Freon, allows for a uniform LiF coating even on 3D lithium, enhancing the cycling stability and reducing side reactions in lithium batteries (Lin et al., 2017).
Lithium Ion Sensing
Citterio et al. (2007) reported on an optical sensor approach for lithium ion sensing, which is critical for monitoring lithium concentrations in clinical settings. The development of lithium fluoroionophores has enabled selective and effective measurement of lithium levels, vital for managing conditions like manic-depressive psychosis (Citterio et al., 2007).
Anode Materials in Rechargeable Batteries
Research by Xu et al. (2014) on lithium metal as an anode material in rechargeable batteries has been influential. Lithium metal offers high specific capacity and low density, but its application has been limited due to issues like dendritic growth. This research is key in advancing lithium metal anodes for next-generation energy storage systems (Xu et al., 2014).
Nanostructured Anode Materials
Ji et al. (2011) reviewed the use of nanostructured anode materials in lithium-ion batteries. These materials, including nano-carbons and metal oxides, offer improved performance due to their short mass and charge pathways and high transport rates, which are essential for high-performance lithium-ion batteries (Ji et al., 2011).
Lithium Recovery and Recycling
Choubey et al. (2016) provided an overview of the processes for lithium recovery from resources like minerals and brines. This research is crucial for the sustainable exploitation of lithium, given its increasing demand in modern energy production and storage devices (Choubey et al., 2016).
Propriétés
Numéro CAS |
1926983-31-4 |
|---|---|
Nom du produit |
JK-2 lithium |
Formule moléculaire |
C15H14Li2NO3PS |
Poids moléculaire |
333.19 |
Nom IUPAC |
lithium (oxido(phenyl)phosphorothioyl)-L-phenylalaninate |
InChI |
InChI=1S/C15H16NO3PS.2Li/c17-15(18)14(11-12-7-3-1-4-8-12)16-20(19,21)13-9-5-2-6-10-13;;/h1-10,14H,11H2,(H,17,18)(H2,16,19,21);;/q;2*+1/p-2/t14-,20?;;/m0../s1 |
Clé InChI |
JYJXLPYKDMREAV-WRBKKYEMSA-L |
SMILES |
O=C([O-])[C@H](CC1=CC=CC=C1)NP(C2=CC=CC=C2)([O-])=S.[Li+].[Li+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JK-2; JK2; JK 2; JK-2 lithium. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)
![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)




![(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B608132.png)


